N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex 1,8-naphthyridine derivative featuring a 4-chlorophenylamine substituent at position 4, a methyl group at position 7, and a piperidine-1-carbonyl moiety at position 2. The 1,8-naphthyridine core is known for its diverse biological and catalytic activities, with substituents modulating solubility, binding affinity, and reactivity .
Properties
IUPAC Name |
[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c1-14-5-10-17-19(25-16-8-6-15(22)7-9-16)18(13-23-20(17)24-14)21(27)26-11-3-2-4-12-26/h5-10,13H,2-4,11-12H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXLXLSPXSKGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Cl)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Attachment of the Piperidine Ring: The piperidine ring is attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of naphthyridines, including N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine, exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving DNA damage response pathways. For instance, one study reported that compounds with similar structures showed effective cytotoxicity against human breast cancer (MCF-7) and lung carcinoma (SK-LU-1) cell lines, with IC₅₀ values significantly lower than standard chemotherapeutic agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has shown that naphthyridine derivatives can inhibit both Gram-positive and Gram-negative bacterial strains. A comparative study indicated that compounds with similar structural motifs displayed moderate to excellent inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
- Synthesis Methodologies : The synthesis typically involves multi-step organic reactions utilizing techniques such as nucleophilic substitution and condensation reactions. These methods allow for the introduction of various substituents that can enhance biological activity .
- Biological Evaluation : A systematic evaluation of synthesized compounds revealed that modifications on the piperidine ring can significantly affect their anticancer activity. A study found that certain derivatives exhibited enhanced activity against multiple cancer cell lines compared to their parent compounds .
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the modulation of key cellular pathways associated with cancer progression and microbial resistance. For example, inhibition of specific kinases or enzymes involved in cell proliferation has been observed .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous 1,8-naphthyridin-4-amine derivatives, focusing on structural features, physicochemical properties, and synthetic yields.
Structural and Functional Group Variations
*Hypothetical formula inferred from structural analogs.
Biological Activity
N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Nucleophilic Substitution: Introduction of the piperidine moiety.
- Amidation: Formation of the amide bond between the piperidine carbonyl group and the naphthyridine core.
- Methylation: Introduction of a methyl group at the 7-position of the naphthyridine ring.
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21ClN4O |
| Molecular Weight | 358.85 g/mol |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Binding: Interaction with cellular receptors can modulate signal transduction pathways.
- DNA Intercalation: It may intercalate into DNA, potentially affecting gene expression and replication.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
In vitro studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Inhibition of Glioma Growth: Research on related compounds has demonstrated their ability to inhibit glioma cell lines, particularly through targeting the AKT signaling pathway, which is crucial in cancer progression .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound 4j | 12 (AKT2) | AKT2/PKBβ |
| N-(4-chlorophenyl) derivative | TBD | TBD |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. For example, it may exhibit strong inhibitory activity against various kinases involved in cancer signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Kinase Inhibition:
- Antitumor Efficacy:
Q & A
Basic: What synthetic methodologies are established for synthesizing N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine, and how are intermediates characterized?
Answer:
The synthesis involves multi-step reactions, including amination and coupling reactions . For example:
- Amination : Hydrogenation of azido precursors (e.g., 4-azido-7-methyl-2-phenyl-1,8-naphthyridine) using Pd/C in methanol at 20°C yields amine intermediates (22% yield) .
- Piperidine coupling : Reaction with piperidine-1-carbonyl derivatives under reflux conditions in solvents like DMF or acetonitrile.
- Intermediate characterization : Nitro intermediates are validated via NMR (1H/13C) and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹). Crystallographic data from analogous compounds (e.g., N-(4-chlorophenyl)-4-methylpyridin-2-amine) confirm structural motifs via X-ray diffraction .
Advanced: How can researchers optimize reaction yields under varying catalytic conditions?
Answer:
Yield optimization requires systematic parameter variation:
- Catalyst screening : Compare Pd/C ( ) with alternative catalysts (e.g., Raney Ni) for hydrogenation efficiency.
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) may enhance coupling reactions vs. methanol for amination .
- Temperature control : Sonochemical synthesis ( ) at 50–60°C improves yields compared to thermal methods.
- Design of Experiments (DOE) : Use factorial designs to identify interactions between variables (e.g., catalyst loading, solvent ratio) .
Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?
Answer:
- X-ray crystallography : Provides definitive bond lengths and angles (e.g., dihedral angles between aromatic rings in : 48.03°) .
- NMR spectroscopy : 1H NMR identifies methyl groups (δ ~2.5 ppm) and piperidine protons (δ ~1.5–3.0 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl groups; NH stretches appear at ~3300 cm⁻¹ .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C18H18Cl2N4O4 in ).
Advanced: How to resolve contradictions in biological activity data among structural analogs?
Answer:
- Structure-Activity Relationship (SAR) studies : Synthesize derivatives (e.g., 7-methyl-2-phenyl-1,8-naphthyridin-4-amine analogs in ) and test in standardized assays.
- Crystallographic alignment : Compare bioactive conformations (e.g., ’s non-planar structure) with analogs to assess steric/electronic impacts.
- Multivariate analysis : Apply principal component analysis (PCA) to isolate variables (e.g., substituent electronegativity, steric bulk) influencing activity.
Basic: What role do amination reactions play in synthesis, and how are they optimized?
Answer:
- Function : Amination introduces the critical amine group at position 4 of the naphthyridine core .
- Optimization :
Advanced: How to validate computational models against experimental data for molecular interactions?
Answer:
- Docking studies : Use crystallographic data (e.g., ’s hydrogen-bonding networks) to parameterize force fields.
- NMR validation : Compare predicted vs. experimental chemical shifts (e.g., amine protons at δ ~5.5 ppm).
- MD simulations : Assess conformational stability using dihedral angles from X-ray structures. Adjust simulations to match experimental bond lengths (±0.01 Å) and angles (±1°) .
Basic: What are critical intermediates in the synthesis pathway?
Answer:
Key intermediates include:
- Nitro derivatives : 3-Nitro-1,8-naphthyridine (precursor to amine via hydrogenation) .
- Azido compounds : 4-Azido-7-methyl-2-phenyl-1,8-naphthyridine (reduced to amine intermediates) .
- Piperidine conjugates : Piperidine-1-carbonyl chloride, used in coupling reactions to introduce the piperidine moiety.
Advanced: What methodologies address low reproducibility in crystallographic data?
Answer:
- Refinement protocols : Apply riding models for H-atoms and unrestrained refinement for NH groups ( ) .
- Temperature control : Crystallize at controlled rates (e.g., slow evaporation from ethanol) to avoid polymorphism.
- Data validation : Use R-factor and residual electron density maps to assess model accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
